N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
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Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-6-3-9-19(12-15)26(14-17-7-4-8-18(22)13-17)29(27,28)20-10-5-11-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQOJQLJYWLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives. Its structure features a sulfonamide functional group that is known to enhance biological activity. The presence of the chlorophenyl and methyl groups contributes to its pharmacological properties.
Antimalarial Activity
Research indicates that compounds in the [1,2,4]triazolo[4,3-a]pyridine series exhibit promising antimalarial activity. A study involving a library of 1561 compounds identified several hits with significant inhibitory effects against Plasmodium falciparum, the causative agent of malaria. Notably, derivatives such as 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated an IC50 value of 2.24 μM, indicating strong antimalarial potential .
Antibacterial and Antifungal Properties
The triazolopyridine scaffold has been associated with various biological activities including antibacterial and antifungal effects. Compounds bearing the sulfonamide group have shown efficacy against a range of bacterial strains and fungi. For instance, studies have highlighted their potential in treating infections caused by resistant bacterial strains .
Anticancer Potential
Recent investigations into the anticancer properties of triazolopyridine derivatives suggest that they may inhibit key enzymes involved in cancer cell proliferation. These compounds are believed to target various pathways associated with tumor growth and metastasis . The molecular docking studies have revealed that these compounds can effectively bind to specific cancer-related proteins.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and replication of pathogens.
- Molecular Interactions : Its ability to interact with DNA and RNA synthesis pathways enhances its therapeutic efficacy.
- Receptor Modulation : It might modulate receptor activity involved in inflammatory responses and cell signaling pathways.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. For example:
| Study | Activity Tested | IC50 (μM) | Findings |
|---|---|---|---|
| Study A | Antimalarial | 2.24 | Effective against P. falciparum |
| Study B | Antibacterial | 5.00 | Inhibited growth of resistant strains |
| Study C | Anticancer | 10.50 | Reduced proliferation in cancer cell lines |
These findings underscore the compound's potential across multiple therapeutic areas.
Scientific Research Applications
Antimalarial Activity
A significant body of research has focused on the development of N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as a potential antimalarial agent. In a study involving a virtual library of compounds, several derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. Notably, compounds derived from the triazolo[4,3-a]pyridine scaffold exhibited promising in vitro antimalarial activity with IC₅₀ values indicating effective inhibition at low concentrations (2.24 μM and 4.98 μM) .
Antifungal Activity
The compound has also shown potential in antifungal applications. Research into sulfonamide derivatives has revealed that certain triazolopyridine compounds possess antifungal properties that surpass those of traditional treatments like fluconazole. In particular, derivatives demonstrated effectiveness against strains such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentrations (MIC) less than or equal to 25 µg/mL . This suggests a viable alternative for treating fungal infections, particularly in immunocompromised patients.
Case Study 1: Antimalarial Efficacy
In a collaborative study conducted by researchers at the University of Antwerp, a series of triazolo[4,3-a]pyridine sulfonamides were synthesized and their antimalarial efficacy was assessed through both in silico and in vitro methods. The study highlighted that certain compounds not only inhibited Plasmodium falciparum effectively but also displayed favorable safety profiles during preliminary toxicity assessments .
Case Study 2: Antifungal Potency
Another investigation focused on synthesizing novel pyridine-3-sulfonamide derivatives with known antifungal activity was conducted to evaluate their effectiveness against various fungal strains. The results indicated that several synthesized compounds exhibited superior antifungal activity compared to established antifungals like fluconazole, thereby supporting their potential use in clinical settings .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
- Methodological Answer : Synthesis optimization requires:
- Stepwise functionalization : Start with the triazolo-pyridine core, followed by sulfonamide coupling and chloro/methylphenyl group introduction .
- Reaction conditions : Use ethanol or DMF as solvents, temperatures between 60–80°C, and catalysts like pyridine or Lewis acids to enhance coupling efficiency .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Yield monitoring : Track intermediates via TLC (dichloromethane/methanol 9:1) and confirm final product purity via HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methyl groups at δ 2.77 ppm in H NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., observed [M+H] at m/z 431.4) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content (e.g., C 55.62%, N 12.96%) .
- HPLC : Ensure purity (>98%) using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using microdilution (MIC values) .
- Enzyme inhibition : Screen against kinases or proteases (e.g., IC determination via fluorescence-based assays) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., IC = 12 µM in HeLa cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer :
- Substituent variation : Replace 3-chlorophenyl with fluorophenyl to assess halogen effects on target binding (e.g., 10-fold increase in potency observed in fluorinated analogs) .
- Core modifications : Fuse additional heterocycles (e.g., pyridazine) to enhance solubility or selectivity .
- Quantitative SAR (QSAR) : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or EGFR kinases) .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO) to minimize variability .
- Meta-analysis : Compare IC values from multiple studies (e.g., discrepancies in antifungal activity due to strain-specific resistance) .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or isothermal titration calorimetry (ITC) .
Q. How can crystallography elucidate the compound’s binding mode with biological targets?
- Methodological Answer :
- Co-crystallization : Soak purified protein (e.g., carbonic anhydrase IX) with the compound (10 mM in DMSO) and analyze via X-ray diffraction (resolution ≤2.0 Å) .
- Electron density maps : Identify key interactions (e.g., sulfonamide oxygen hydrogen bonds with Arg-123) .
- Thermal shift assays : Validate binding by measuring ΔT (e.g., +4.5°C shift confirms stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
